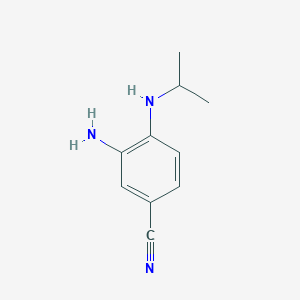

3-Amino-4-(isopropylamino)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(isopropylamino)benzonitrile is a chemical compound with the CAS Number: 355022-20-7 . It has a molecular weight of 175.23 and its IUPAC name is 3-amino-4-(isopropylamino)benzonitrile . The compound is available for research use.

Molecular Structure Analysis

The InChI code for 3-Amino-4-(isopropylamino)benzonitrile is 1S/C10H13N3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,13H,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

-

General Use in Chemical Research

- Field : Chemistry

- Application : “3-Amino-4-(isopropylamino)benzonitrile” is a chemical compound used in various chemical research and industrial applications .

- Methods : The specific methods of application or experimental procedures would depend on the particular research or industrial context in which this compound is being used .

- Results : As this is a general use case, the results or outcomes would vary widely depending on the specific context .

-

Spectroscopic Characterization and Biological Activities

- Field : Molecular Physics and Biochemistry

- Application : A study conducted a spectroscopic characterization, molecular structure analysis, dielectric studies, and investigated the biological activities of 4-(3-aminophenyl)benzonitrile .

- Methods : The study used Density Functional Theory for the molecular structure analysis. The complete assignments were performed based on experimental data and potential energy distribution (PED) of the vibrational modes . The molecular electrostatic potential (MEP) map was used to show various active regions of the charge distribution on the chemical structure .

- Results : The study found that the charge delocalization within the molecule could be studied through natural bond orbital (NBO) analysis . The results indicated the heterointeraction arises owing to the hydrogen bonding made between the C≡N of the compound and –OH group . The molecular docking studies were also performed to explore the interaction between the compound and Influenza endonuclease inhibitor .

-

Green Synthesis of Benzonitrile

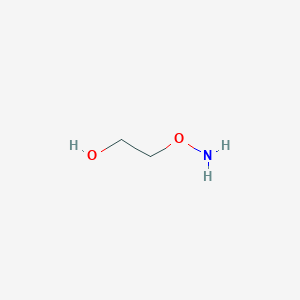

- Field : Green Chemistry

- Application : A study proposed a green synthetic route for benzonitrile using ionic liquid as the recycling agent . Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .

- Methods : The study used hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride . The ionic liquid exhibited the multiple roles of co-solvent, catalysis, and phase separation .

- Results : When the molar ratio of benzaldehyde to the hydroxylamine salt was 1:1.5, the volume ratio of paraxylene to the ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . The ionic liquid could be recovered easily by phase separation and recycled directly after reaction .

-

Chemical Research and Industrial Applications

- Field : Industrial Chemistry

- Application : “3-Amino-4-(isopropylamino)benzonitrile” is used in various chemical research and industrial applications .

- Methods : The specific methods of application or experimental procedures would depend on the particular research or industrial context .

- Results : As this is a general use case, the results or outcomes would vary widely depending on the specific context .

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-4-(propan-2-ylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,13H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQXTVGXGZYJFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620378 |

Source

|

| Record name | 3-Amino-4-[(propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(isopropylamino)benzonitrile | |

CAS RN |

355022-20-7 |

Source

|

| Record name | 3-Amino-4-[(propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)